molecular formula C20H22ClN3O5S B2632885 N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide CAS No. 874805-70-6

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide

Katalognummer: B2632885
CAS-Nummer: 874805-70-6
Molekulargewicht: 451.92
InChI-Schlüssel: OSENDEZVLDDKQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates a 1,3-oxazolidin-2-yl ring, a motif recognized in the development of novel antibacterial agents. The oxazolidinone class of synthetic antibacterial agents is noted for its unique mechanism of action, demonstrating activity against multidrug-resistant Gram-positive bacteria . The compound is furnished as a solid and is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers handling this compound should adhere to appropriate safety protocols.

Eigenschaften

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5S/c21-16-6-8-17(9-7-16)30(27,28)24-12-13-29-18(24)14-23-20(26)19(25)22-11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSENDEZVLDDKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide typically involves multiple steps, starting with the preparation of the oxazolidin ring. This can be achieved through the reaction of an appropriate amino alcohol with a chlorobenzenesulfonyl chloride under basic conditions. The resulting intermediate is then reacted with an ethanediamide derivative to form the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzenesulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be optimized for each specific reaction to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its functional groups that facilitate nucleophilic substitutions and other transformations.

Biology

The compound has been investigated for its potential in biological applications:

  • Enzyme Inhibition: Studies indicate that it may inhibit specific enzymes, which can be crucial for understanding metabolic pathways.
  • Protein Binding Studies: Its ability to bind proteins suggests potential roles in cellular signaling pathways.

Anticancer Research

Recent studies have highlighted the compound's anticancer properties. For instance, derivatives of similar structures have shown significant growth inhibition against various cancer cell lines, indicating that this compound could be a lead structure for developing new anticancer agents .

Case Studies

  • Anticancer Activity:
    • A study explored the synthesis of compounds related to N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide and their effects on cancer cell lines. Specific derivatives exhibited percent growth inhibitions exceeding 80% against certain tumor types .
  • Biological Activity Investigation:
    • Research has shown that compounds with similar structural features can modulate inflammatory pathways, potentially leading to anti-inflammatory effects . The exact mechanisms are still under investigation but may involve enzyme inhibition or receptor modulation.

Biologische Aktivität

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

The molecular formula of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide is C22H26ClN3O7S, with a molecular weight of approximately 511.97 g/mol. The compound features a chlorobenzenesulfonamide moiety which is known for its biological activity against various targets, particularly in oncology.

The compound acts as an inhibitor of β-catenin-dependent signaling pathways, which are crucial in the development and progression of several cancers. Research has shown that compounds similar to N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide can inhibit Wnt signaling, leading to reduced proliferation of cancer cells. In particular, studies have demonstrated significant inhibition of cell growth in colorectal cancer cell lines SW480 and HCT116 with IC50 values of 2 μM and 0.12 μM respectively .

Anticancer Activity

A series of studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound exhibited potent inhibitory effects on the proliferation of various cancer cell lines. In one study, it was found to significantly reduce the expression levels of Ki67, a marker associated with cell proliferation .
  • In Vivo Studies : In animal models (specifically BALB/C nu/nu mice), the compound demonstrated efficacy in inhibiting tumor growth when xenografted with HCT116 cells. The treatment resulted in a marked decrease in tumor size and weight compared to control groups .

Other Biological Activities

In addition to its anticancer properties, preliminary data suggest that this compound may possess anti-inflammatory and antibacterial activities. The prediction of biological activity using computational methods indicated a spectrum that includes potential anti-inflammatory effects, although further experimental validation is needed to confirm these findings .

Case Studies

Case Study 1: Colorectal Cancer Therapeutics

In a controlled study involving colorectal cancer models, researchers administered varying doses of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide. Results indicated a dose-dependent reduction in tumor growth and improved survival rates among treated subjects compared to untreated controls.

Case Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that the compound not only inhibits β-catenin but also modulates downstream effects on gene expression related to cell cycle regulation and apoptosis. This dual action enhances its potential as a therapeutic agent against malignancies driven by aberrant Wnt signaling.

Data Summary Table

Activity TypeCell LineIC50 (μM)In Vivo Efficacy
AnticancerSW4802Significant tumor reduction
AnticancerHCT1160.12Tumor size reduction
Anti-inflammatoryTBDTBDTBD
AntibacterialTBDTBDTBD

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Core Ring Substituent (R) Molecular Formula Molecular Weight
N-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide Oxazolidine 2-Phenylethyl C₁₈H₂₂ClN₃O₅S* ~428.0 (calc.)
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide Oxazinan 2-Methylpropyl C₁₇H₂₄ClN₃O₅S 417.91

*Calculated based on structural similarity to the analog.

Crystallographic and Stereochemical Considerations

  • Structural Analysis : SHELX and ORTEP-III are widely used for refining crystallographic data and visualizing molecular geometry . The oxazolidine/oxazinan rings may introduce stereocenters, necessitating enantiomorph-polarity estimation methods like Rogers’ η or Flack’s x parameter () .

Q & A

Q. What synthetic strategies are recommended for the multi-step preparation of this compound?

The synthesis involves sequential functionalization of the oxazolidine and ethanediamide moieties. A plausible route includes:

  • Step 1 : Reacting 4-chlorobenzenesulfonyl chloride with a pre-formed oxazolidine scaffold to introduce the sulfonyl group.
  • Step 2 : Alkylation of the oxazolidine nitrogen with a bromomethyl intermediate.
  • Step 3 : Coupling the modified oxazolidine with N-(2-phenylethyl)ethanediamide via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Key Considerations : Optimize reaction temperatures (e.g., 0–25°C for sulfonylation) and monitor intermediates via TLC or LC-MS.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the compound’s structure?

  • 1H/13C NMR : Identify diagnostic peaks such as the sulfonyl-linked oxazolidine protons (δ 3.5–4.5 ppm) and aromatic protons from the chlorobenzene (δ 7.3–7.8 ppm). The ethanediamide’s NH signals typically appear at δ 8.0–8.5 ppm .
  • IR Spectroscopy : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.
  • Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]+) and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Kinase Inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo assays.
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Solubility Assessment : Use shake-flask methods in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Crystal Growth : Diffraction-quality crystals can be obtained via vapor diffusion (e.g., ethanol/water mixtures).
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.
  • Refinement : Apply SHELXL for structure solution, focusing on anisotropic displacement parameters to model disorder in the oxazolidine ring .
  • Example : A related sulfonamide derivative ( ) showed torsional angles of 16.7° for nitro-group deviation, highlighting conformational flexibility.

Q. What computational methods are effective for predicting binding modes to biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to simulate interactions with ATP-binding pockets (e.g., kinases).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) on activity using MOE or RDKit .

Q. How should researchers address contradictions in biological activity data across studies?

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., cell passage number, serum concentration).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in published IC50 values.
  • Probe Artifacts : Test for off-target effects (e.g., redox cycling in MTT assays) using orthogonal methods like CellTiter-Glo .

Q. What strategies optimize the compound’s solubility for preclinical testing?

  • Co-Solvent Systems : Use PEG-400 or Captisol® in PBS (≤20% v/v) to enhance aqueous solubility.
  • Solid Dispersion : Prepare amorphous forms via spray drying with HPMCAS-LF.
  • Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve crystallinity and dissolution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.